

commercial availability of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid

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Compound of Interest

Compound Name:	3-Methoxy-5-(trifluoromethyl)phenylboronic acid
Cat. No.:	B1387929

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An In-Depth Technical Guide to **3-Methoxy-5-(trifluoromethyl)phenylboronic acid**: Commercial Availability, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **3-Methoxy-5-(trifluoromethyl)phenylboronic acid**, a critical reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its commercial availability, physicochemical properties, synthetic routes, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction: A Versatile Building Block in Modern Chemistry

3-Methoxy-5-(trifluoromethyl)phenylboronic acid has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.^[1] Its utility is largely attributed to the unique electronic properties conferred by the methoxy and trifluoromethyl substituents on the phenyl ring. The trifluoromethyl group, a common moiety in pharmaceuticals, enhances the lipophilicity and metabolic stability of drug candidates.^[2] The methoxy group, an electron-donating group, can modulate the electronic nature and reactivity of the molecule. This combination makes **3-**

Methoxy-5-(trifluoromethyl)phenylboronic acid a valuable partner in reactions designed to construct carbon-carbon bonds, most notably the Suzuki-Miyaura cross-coupling reaction.[\[1\]](#)

Physicochemical Properties and Commercial Availability

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. **3-Methoxy-5-(trifluoromethyl)phenylboronic acid** is typically supplied as a white to off-white crystalline powder with good solubility in many organic solvents, facilitating its use in a variety of reaction conditions.[\[1\]](#)

Property	Value	Source(s)
CAS Number	871332-97-7	[1] [3] [4]
Molecular Formula	C ₈ H ₈ BF ₃ O ₃	[1] [3] [4]
Molecular Weight	219.95 g/mol	[1] [3] [4]
Melting Point	157-162 °C	[1] [4] [5]
Appearance	White to off-white crystalline powder	[1] [5]
Purity	Typically ≥97%	[1] [5] [6]
Storage	Store at room temperature in a dry, cool, and well-ventilated place.	[1] [7] [8]

Commercial Suppliers:

This boronic acid is readily available from a range of chemical suppliers, ensuring a stable supply chain for research and development activities. The typical purity offered is suitable for most synthetic applications.

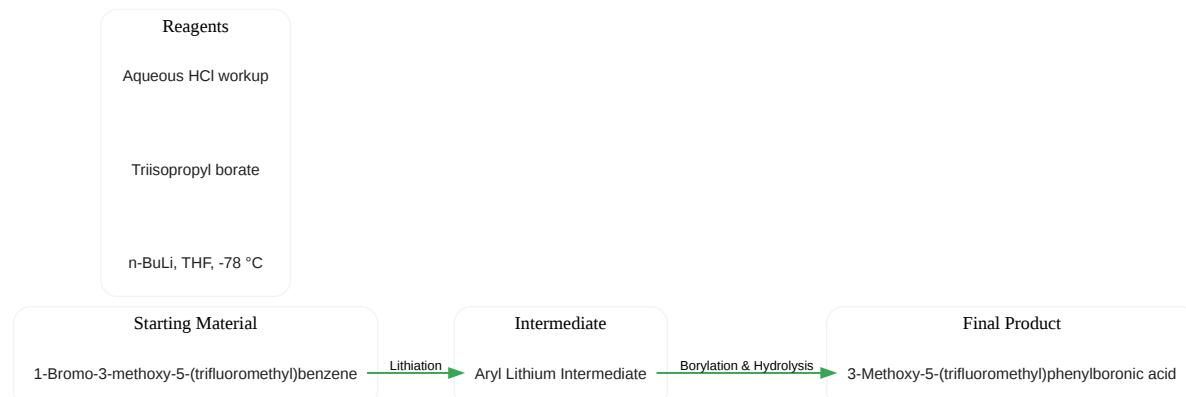
- BLDpharm[\[3\]](#)
- Chem-Impex[\[1\]](#)

- Fisher Scientific[7]
- Lab Pro Inc[4]
- Sigma-Aldrich[8]
- TCI Chemicals[9]
- Thermo Scientific Chemicals[5][6]
- Xiamen Hisunny Chemical Co.,Ltd[10]

Pricing and available quantities vary by supplier, with common packaging sizes including 1g and 5g.[1][4][5]

Synthesis and Mechanistic Considerations

While commercially available, understanding the synthetic route to **3-Methoxy-5-(trifluoromethyl)phenylboronic acid** provides valuable insight into potential impurities and handling considerations. A plausible synthetic pathway involves the lithiation of a suitably substituted bromobenzene followed by quenching with a borate ester.[11]



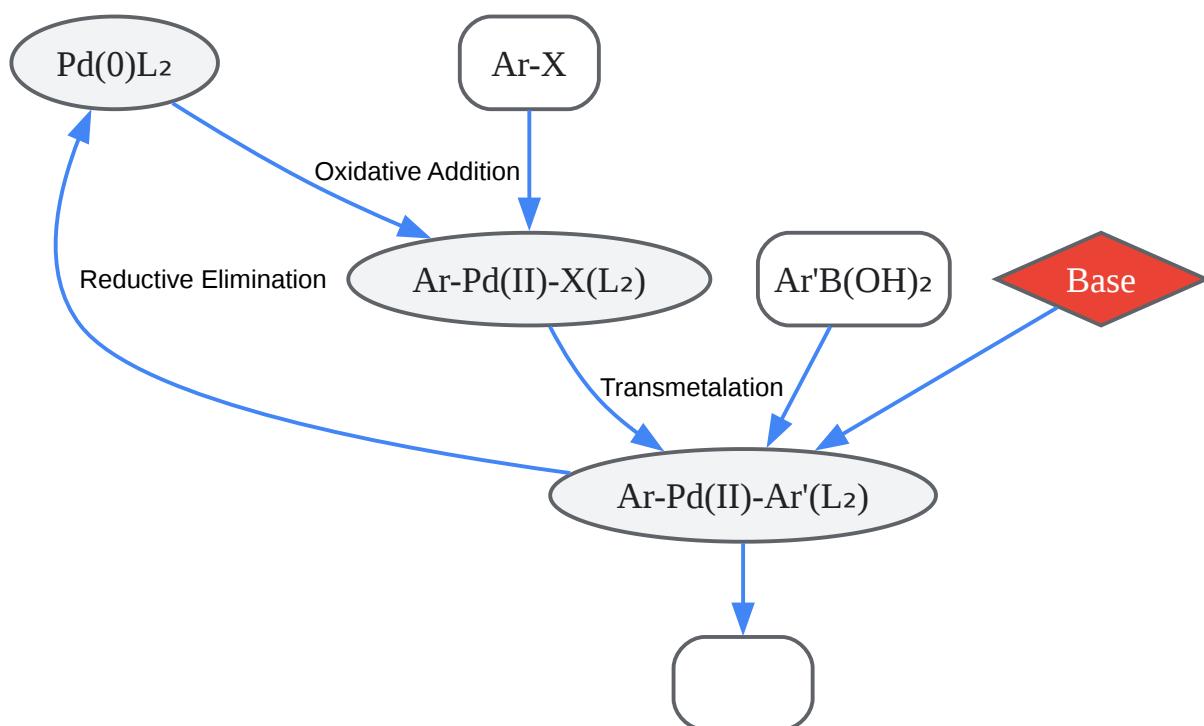
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Caption: Plausible synthetic route to **3-Methoxy-5-(trifluoromethyl)phenylboronic acid**.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of **3-Methoxy-5-(trifluoromethyl)phenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.^[1] The electron-withdrawing trifluoromethyl group can enhance the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.^[12]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of **3-Methoxy-5-(trifluoromethyl)phenylboronic acid** with an aryl bromide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- **3-Methoxy-5-(trifluoromethyl)phenylboronic acid** (1.2 eq)
- Aryl bromide (1.0 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- Triphenylphosphine (PPh_3 , 8 mol%)

- Potassium carbonate (K_2CO_3 , 2.0 eq)
- 1,4-Dioxane
- Water
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Nitrogen or Argon supply

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), **3-Methoxy-5-(trifluoromethyl)phenylboronic acid** (1.2 eq), and potassium carbonate (2.0 eq).
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the reaction flask under a positive pressure of inert gas.
- Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants and facilitate stirring.
- Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to reflux (typically 80-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling **3-Methoxy-5-(trifluoromethyl)phenylboronic acid**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[\[7\]](#)[\[13\]](#)[\[14\]](#)
- Handling: Avoid breathing dust.[\[7\]](#)[\[13\]](#) Use in a well-ventilated area or a fume hood.[\[7\]](#)[\[13\]](#)[\[15\]](#) Wash hands thoroughly after handling.[\[7\]](#)[\[15\]](#)
- Storage: Store in a tightly closed container in a dry and well-ventilated place.[\[7\]](#)[\[15\]](#)
- In case of exposure:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[7\]](#)[\[13\]](#)[\[15\]](#)
 - Skin: Wash with plenty of soap and water.[\[7\]](#)[\[13\]](#)[\[15\]](#)
 - Inhalation: Remove person to fresh air and keep comfortable for breathing.[\[7\]](#)[\[13\]](#)[\[15\]](#)
 - Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[\[7\]](#)[\[15\]](#)

Conclusion

3-Methoxy-5-(trifluoromethyl)phenylboronic acid is a commercially accessible and highly versatile reagent for organic synthesis. Its unique electronic properties make it an ideal coupling partner in Suzuki-Miyaura reactions, enabling the efficient synthesis of complex molecules for pharmaceutical and materials science applications. A comprehensive understanding of its properties, handling, and reactivity is essential for its successful application in research and development.

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